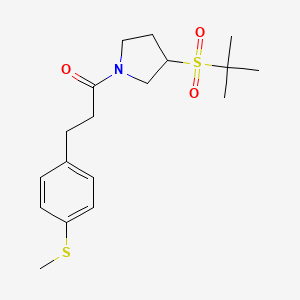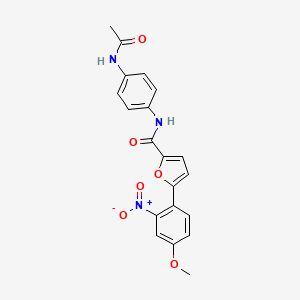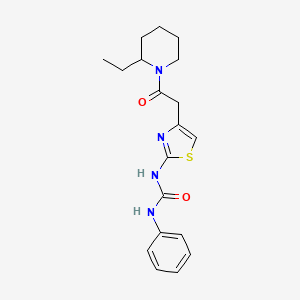
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is a chemical compound that has been the focus of scientific research in recent years. It is commonly referred to as “TBSP” and has been found to have potential applications in various fields, including medicine, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
One-Pot Synthesis and Characterization :
- The compound has been used in efficient one-pot reactions to prepare heterocyclic compounds like pyrrolizine, illustrating its utility in synthetic chemistry. For example, Yagyu et al. (1998) and Matsumura et al. (2000) demonstrated the use of related compounds in one-pot reactions to synthesize dihydro-1H-pyrrolizines and N-heterocyclic compounds (Yagyu et al., 1998), (Matsumura et al., 2000).
Synthesis of Substituted Pyrroles and Pyrrolidines :
- Benetti et al. (2002) used similar compounds for the synthesis of 2,5-disubstituted pyrroles and pyrrolidines, indicating its role in generating both aromatic and saturated heterocyclic compounds (Benetti et al., 2002).
Sulfenylation Reactions :
- The compound's derivatives have been applied in sulfenylation reactions, particularly in the synthesis of 1H-methylthiopyrroles and indoles as shown by Gilow et al. (1991), highlighting its use in creating sulfur-containing heterocyclic compounds (Gilow et al., 1991).
Formation of Chiral Pyrrolidin-3-ones :
- Králová et al. (2019) found that derivatives of the compound undergo rearrangement to yield chiral pyrrolidin-3-ones, emphasizing its potential in stereochemistry and drug synthesis (Králová et al., 2019).
Discovery of Phenyl Sulfones as Selective Agonists :
- Duan et al. (2019) utilized a similar chemical structure to discover a series of RORγt inverse agonists, indicating the compound's potential in medicinal chemistry (Duan et al., 2019).
Eigenschaften
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S2/c1-18(2,3)24(21,22)16-11-12-19(13-16)17(20)10-7-14-5-8-15(23-4)9-6-14/h5-6,8-9,16H,7,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYIHDAYWAXEIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2625820.png)
![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B2625821.png)
![N-cyclohexyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2625822.png)
![3-ethyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625823.png)


![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2625828.png)

![N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2625831.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2625832.png)
![[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2625833.png)